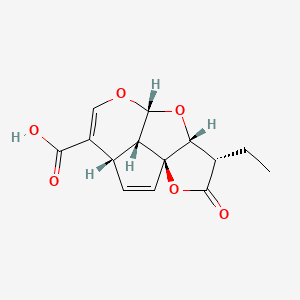

beta-Dihydroplumericinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of beta-Dihydroplumericinic acid and related compounds involves intricate organic synthesis techniques. Studies have explored the use of cyclocondensations and the application of chiral auxiliaries to construct contiguous stereogenic centers. For instance, the synthesis of dihydropyrimidinyl and pyridyl alpha-amino acids through Biginelli and Hantzsch cyclocondensations showcases the complexity involved in such processes (Dondoni et al., 2003). Additionally, the use of 2,3-dihydropyridones as starting materials for the synthesis of beta-amino acids highlights innovative approaches to synthesizing complex organic compounds (Ege & Wanner, 2004).

Molecular Structure Analysis

The molecular structure of beta-Dihydroplumericinic acid is characterized by its beta-amino acid backbone and complex side chains. The stereochemistry of these compounds is crucial, with research focusing on achieving high diastereoselectivity and enantiomeric purity through controlled synthesis methods. X-ray crystallography and chiroptical properties have been utilized to assign structures to individual stereoisomers of related compounds (Dondoni et al., 2003).

Chemical Reactions and Properties

Beta-Dihydroplumericinic acid and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. For example, the oxidative cleavage of dihydropyridone derivatives to form beta-amino acids demonstrates the types of chemical transformations these compounds can undergo (Ege & Wanner, 2004).

Applications De Recherche Scientifique

Potential in Anticancer Therapies

Beta-Dihydroplumericinic acid, a derivative of natural compounds, has shown promising applications in the field of oncology. Research has highlighted its potent antitumor properties, distinguishing it from many other compounds due to its selectivity in targeting cancerous cells without affecting non-malignant cells or normal tissues. This specificity is largely attributed to its direct action on mitochondria, triggering apoptosis in cancerous cells, which makes it a valuable alternative when conventional chemotherapy drugs fail. The compound's unique mechanism of action and its potential to circumvent drug resistance in human cancers have positioned it as an important candidate in cancer therapeutics. Clinical trials supported by significant research networks, including the U.S. National Cancer Institute, are underway to further explore its efficacy and application as a pipeline anticancer drug (Ali-Seyed et al., 2016).

Role in Metabolic Processes

Beta-Dihydroplumericinic acid is also implicated in metabolic processes, particularly in the context of starvation and fuel metabolism. Studies have explored its relevance in the metabolism of free fatty acids, glycerol, glucose, lactate, and pyruvate, alongside its involvement in indirect calorimetry. The compound's efficiency in providing cellular energy, especially in ischemic states such as stroke, myocardial insufficiency, neonatal stress, genetic mitochondrial problems, and physical fatigue, underscores its therapeutic potential beyond oncology. Its ability to support the brain's survival during prolonged starvation positions it as a compound of interest for further research in metabolic disorders (Cahill, 2006).

Enhancing Cellular Functions

The modulation of cellular functions, particularly in skeletal myotubes, has been another area of application for beta-Dihydroplumericinic acid. Research has demonstrated its role in promoting L-type Ca2+ currents and charge movements in skeletal myotubes, independent of ryanodine receptor type 1 (RyR1). This suggests its potential in modulating intracellular calcium dynamics, which is crucial for various cellular processes including muscle contraction, signaling, and metabolism. The study provides insights into the molecular mechanisms through which beta-Dihydroplumericinic acid influences cellular physiology, offering potential pathways for therapeutic interventions in muscle-related disorders (Ahern et al., 2003).

Propriétés

IUPAC Name |

(1S,4S,8R,10R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c1-2-6-10-14(20-12(6)17)4-3-7-8(11(15)16)5-18-13(19-10)9(7)14/h3-7,9-10,13H,2H2,1H3,(H,15,16)/t6-,7+,9+,10+,13+,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJLGDWPUYQSHL-DQDOGHDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Dihydroplumericinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.